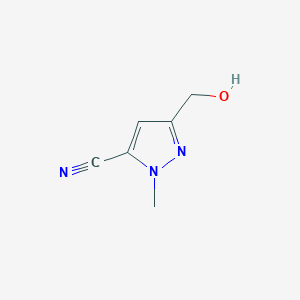

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile

Description

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile (CAS: 1454848-84-0) is a pyrazole derivative featuring a hydroxymethyl (-CH2OH) group at the 3-position, a methyl (-CH3) group at the 1-position, and a cyano (-CN) group at the 5-position. This compound belongs to the pyrazole-carbonitrile family, a class of heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

5-(hydroxymethyl)-2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9-6(3-7)2-5(4-10)8-9/h2,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUOBPOVOYJLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213577 | |

| Record name | 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454848-84-0 | |

| Record name | 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454848-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a nitrile compound. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to form an amine derivative.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-(Carboxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile.

Reduction: Formation of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-amine.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Carbonitrile Derivatives

Substituent Variations and Structural Similarity

Pyrazole-carbonitrile derivatives exhibit diverse properties based on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Comparison of Selected Pyrazole-Carbonitriles

*Similarity scores calculated using structural descriptors (Tanimoto coefficients) .

Impact of Functional Groups on Properties

- Hydroxymethyl vs. In contrast, the aminomethyl derivative () forms a hydrochloride salt, enhancing stability and ionic character for pharmaceutical formulations .

- Cyanophenyl vs. Carbonitrile: Aryl-substituted derivatives (e.g., 5-(4-cyanophenyl)-1H-pyrazole-3-carbonitrile) exhibit higher melting points (>250°C) due to π-π stacking and rigidity, whereas alkyl-substituted analogs are more soluble in organic solvents .

- Trifluoromethyl/Carboxylic Acid Derivatives : Compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () demonstrate how electron-withdrawing groups (e.g., -CF3, -COOH) influence acidity and reactivity in synthesis .

Biological Activity

3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile is with a molecular weight of approximately 152.16 g/mol. The compound features a pyrazole ring substituted with a hydroxymethyl group and a carbonitrile group, which are critical for its biological interactions.

The biological activity of 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can form hydrogen bonds, enhancing the compound's affinity for enzymes and receptors. The carbonitrile group allows for nucleophilic addition reactions, further facilitating its interaction with biological systems.

Biological Activities

Research indicates that 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNFα and IL-6. In vitro studies demonstrated that it could significantly decrease the production of these cytokines in response to inflammatory stimuli .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tubulin polymerization, thereby arresting the cell cycle in the G2/M phase. This mechanism is similar to that of known anticancer agents like colchicine .

- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited moderate activity, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile:

- Inhibition of Cytokine Production : A study demonstrated that derivatives of pyrazole could inhibit IL-6 production in human chondrosarcoma cells with IC50 values ranging from 53 nM to 820 nM, highlighting their potential as anti-inflammatory agents .

- Anticancer Screening : Another investigation focused on pyrazole derivatives showed promising results in inhibiting cancer cell proliferation, particularly through mechanisms involving tubulin disruption .

- Antimicrobial Testing : Compounds structurally related to 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile were screened against various pathogens. Results indicated significant antimicrobial activity at concentrations comparable to standard antibiotics .

Comparative Analysis

The following table summarizes the biological activities reported for 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile compared to other pyrazole derivatives:

| Compound | Anti-inflammatory Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(Hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile | Moderate (inhibition of cytokines) | Moderate (tubulin inhibition) | Moderate (various strains) |

| Pyrazole Derivative A | High | High | Low |

| Pyrazole Derivative B | Low | Moderate | High |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile, and how can structural purity be validated?

- Methodology :

- Synthesis : The compound can be synthesized via cyclization of nitrile-containing precursors under acidic/basic conditions. For example, hydroxymethylation of 1-methyl-1H-pyrazole-5-carbonitrile using formaldehyde or paraformaldehyde in the presence of catalysts (e.g., KOH) . Mechanochemical methods (ball milling) are recommended for solvent-free, high-yield synthesis .

- Validation : Use H/C NMR to confirm substituent positions (e.g., hydroxymethyl at C3, methyl at N1). IR spectroscopy can identify nitrile (C≡N, ~2200 cm) and hydroxyl (-OH, ~3400 cm) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Compare reaction kinetics with non-hydroxylated analogs (e.g., 1-methyl-1H-pyrazole-5-carbonitrile). Perform SN2 reactions with alkyl halides or acyl chlorides, monitoring via TLC/HPLC. The hydroxymethyl group enhances electrophilicity at C5 due to inductive effects, increasing susceptibility to nucleophilic attack .

- Computational studies (DFT) can model charge distribution and transition states to predict reactivity trends .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carbonitrile?

- Methodology :

- Employ quantum chemical calculations (e.g., Gaussian, ORCA) to model reaction pathways and identify energetically favorable intermediates. For example, simulate the activation energy for hydroxymethylation under varying pH conditions .

- Use machine learning (e.g., ICReDD’s reaction path search) to correlate experimental parameters (temperature, solvent, catalyst) with yield data. Validate predictions via high-throughput screening .

Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial potency) across studies?

- Methodology :

- Assay standardization : Re-evaluate bioactivity under controlled conditions (e.g., fixed MIC protocols, standardized bacterial/fungal strains). Test solubility in DMSO/PBS to rule out solvent effects .

- SAR analysis : Synthesize analogs (e.g., replacing hydroxymethyl with carboxyl or trifluoromethyl groups) and compare activities. Molecular docking (AutoDock) can predict binding affinity variations to targets like CYP51 (antifungal) or DNA gyrase (antibacterial) .

Q. How do steric and electronic effects of substituents impact regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- Conduct Suzuki-Miyaura couplings with aryl boronic acids. Use X-ray crystallography to analyze regioselectivity (e.g., coupling at C4 vs. C5). The hydroxymethyl group’s electron-donating nature may favor coupling at C4 due to increased electron density .

- Compare Hammett substituent constants (σ) of analogs to correlate electronic effects with reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.